(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride
Overview
Description
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include an indane backbone and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (S)-2,3-Dihydro-1H-inden-1-one, followed by amination. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust chiral catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high enantiomeric purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is primarily related to its ability to interact with biological targets through its amine group. This interaction can modulate various molecular pathways, including neurotransmitter release and receptor binding. The compound’s chiral nature also allows for selective interactions with specific enzymes and receptors, enhancing its potential therapeutic applications.
Comparison with Similar Compounds
®-2,3-Dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2,3-Dihydro-1H-inden-1-amine: The non-chiral form, which lacks the stereospecific interactions of the chiral compound.
1-Aminoindane: A structurally similar compound with different substitution patterns.
Uniqueness: (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride is unique due to its chiral nature, which allows for enantioselective interactions in biological systems. This property makes it a valuable tool in the development of chiral drugs and in asymmetric synthesis.
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693596 | |
Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32457-23-1 | |
Record name | 1-Aminoindane hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032457231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINOINDANE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457QR9CS7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the structure of 1-Indanamine hydrochloride relate to its use as a precursor in the synthesis of Rasagiline Mesylate?
A1: 1-Indanamine hydrochloride serves as a crucial building block in the synthesis of Rasagiline Mesylate, an antiparkinson drug. [] The synthesis process involves several steps:
Q2: What insights does the research provide regarding the pharmacological activity of compounds structurally related to 1-Indanamine hydrochloride?
A2: Research on Lu 19-005, a compound structurally analogous to 1-Indanamine hydrochloride, sheds light on potential pharmacological activities of this chemical class. [] Lu 19-005, chemically defined as (±)trans‐3‐(3,4‐dichlorophenyl)‐N‐methyl‐1‐indanamine hydrochloride, exhibits potent inhibition of dopamine, noradrenaline, and serotonin uptake at the synaptic cleft. Notably, Lu 19-005 demonstrates a greater affinity for inhibiting the reuptake of these neurotransmitters compared to its dopamine-releasing properties. While Lu 19-005 shares structural similarities with 1-Indanamine hydrochloride, further research is necessary to determine if 1-Indanamine hydrochloride exhibits similar pharmacological activities.
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